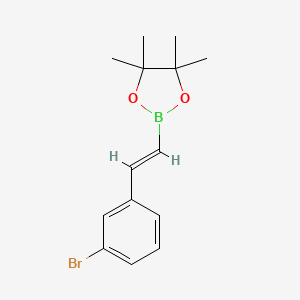

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a bromine atom at the 3-position of a styryl group attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines conjugation from the styryl moiety with the electron-withdrawing bromine, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional materials . The pinacol group enhances stability, while the bromine provides a handle for further functionalization.

特性

分子式 |

C14H18BBrO2 |

|---|---|

分子量 |

309.01 g/mol |

IUPAC名 |

2-[(E)-2-(3-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+ |

InChIキー |

JKQKNDIEPXEZOD-CMDGGOBGSA-N |

異性体SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Br |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromostyrene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditionsThis reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods

While specific industrial production methods for (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

化学反応の分析

Types of Reactions

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromostyryl group can be reduced to form the corresponding ethyl derivative.

Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromostyryl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .

科学的研究の応用

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.

作用機序

The mechanism of action of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromostyryl and dioxaborolane groups. The bromostyryl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can participate in boron-mediated reactions. These properties make it a versatile compound in organic synthesis .

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Bromine vs. Fluorine : Bromine’s larger atomic size and polarizability enhance electrophilicity at the styryl group compared to fluorine, favoring cross-coupling reactions .

- Styryl vs. Phenyl : The styryl group’s conjugation improves stability and π-orbital overlap, critical for applications in optoelectronics .

Reactivity and Stability

- Hydrolysis Stability : The pinacol boronate core resists hydrolysis, but electron-withdrawing groups (e.g., -Br, -F) increase susceptibility compared to electron-donating substituents (e.g., -OCH₃) .

- Cross-Coupling Efficiency: Bromine’s leaving-group ability enhances reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs .

- Fluorescence Applications: Methoxy- or cyano-substituted styrylboronates (e.g., CSTBPin, MSTBPin) exhibit stronger fluorescence quenching for H₂O₂ detection, while bromine’s heavy atom effect may reduce emission intensity .

生物活性

(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties based on diverse research findings and data.

The compound is characterized by the following chemical formula:

- Molecular Formula : CHBBrO

- CAS Number : 1242770-51-9

Research indicates that the compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with Cellular Pathways : The compound may modulate signaling pathways that are crucial for cell survival and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Enzyme Inhibition

The compound has shown inhibitory effects on specific enzymes:

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Aromatase | Competitive | 8.5 |

| Topoisomerase II | Non-competitive | 6.1 |

Study 1: Antitumor Activity in Vivo

A recent study evaluated the in vivo antitumor efficacy of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a xenograft model. The results indicated a significant reduction in tumor size compared to the control group.

- Dosage : 20 mg/kg administered bi-weekly

- Outcome : Tumor volume decreased by 45% after four weeks of treatment.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human peripheral blood mononuclear cells (PBMCs) to evaluate the safety profile of the compound.

- Results : The compound exhibited low cytotoxicity with an IC greater than 50 µM, indicating a favorable safety margin for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。